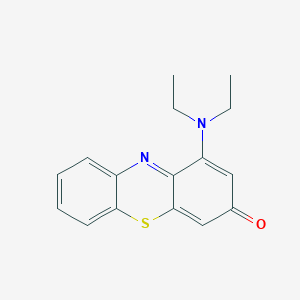
1-(Diethylamino)-3H-phenothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)-3H-phenothiazin-3-one is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and dye industries. This compound is characterized by its unique structure, which includes a diethylamino group attached to the phenothiazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-3H-phenothiazin-3-one typically involves the reaction of phenothiazine with diethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diethylamino)-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
1-(Diethylamino)-3H-phenothiazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized as a dye intermediate and in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)-3H-phenothiazin-3-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and neurotransmitter regulation.
Comparación Con Compuestos Similares
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent.
Uniqueness: 1-(Diethylamino)-3H-phenothiazin-3-one stands out due to its specific diethylamino substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
138089-24-4 |
|---|---|
Fórmula molecular |
C16H16N2OS |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-(diethylamino)phenothiazin-3-one |
InChI |
InChI=1S/C16H16N2OS/c1-3-18(4-2)13-9-11(19)10-15-16(13)17-12-7-5-6-8-14(12)20-15/h5-10H,3-4H2,1-2H3 |
Clave InChI |
IQWDXUWXMXGSHU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=O)C=C2C1=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




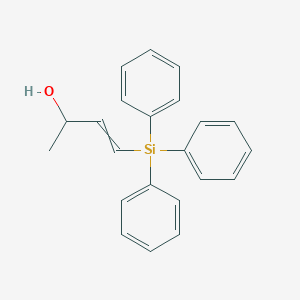
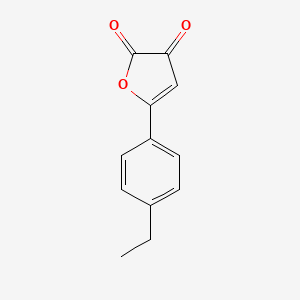

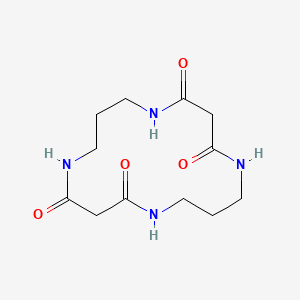


![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)

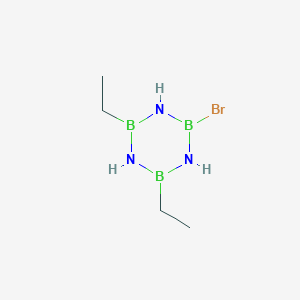
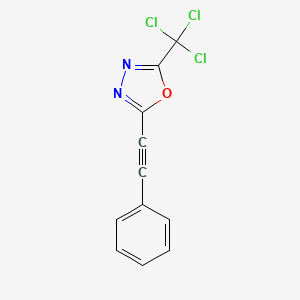
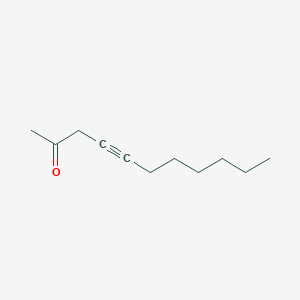
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
